Boc-L-Hydroxyprolinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIDZEBNRLNGMS-GVHYBUMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Boc L Hydroxyprolinol and Its Stereoisomers
Chemoenzymatic and Biocatalytic Routes to Hydroxyproline (B1673980) Precursors
The pursuit of greener and more efficient synthetic methods has led to the development of chemoenzymatic and biocatalytic approaches for producing hydroxyproline, a key precursor to Boc-L-Hydroxyprolinol. These methods leverage the inherent selectivity of enzymes to achieve specific chemical transformations.
Microbial fermentation has emerged as a powerful technique for the large-scale production of trans-4-hydroxy-L-proline. This process often involves genetically engineered microorganisms that can directly convert glucose or other simple carbon sources into the desired product. nih.govresearchgate.net A key enzyme in this pathway is proline 4-hydroxylase, which catalyzes the regio- and stereospecific hydroxylation of L-proline. nih.gov
Researchers have successfully overexpressed proline 4-hydroxylase genes from various microorganisms, such as Dactylosporangium sp. RH1, in host strains like Escherichia coli. nih.govresearchgate.net This strategy has led to significant improvements in the production of trans-4-hydroxy-L-proline. For instance, a recombinant E. coli strain was reported to accumulate up to 41 g/L of trans-4-hydroxy-L-proline from L-proline with an 87% yield. nih.gov Further optimization of fermentation conditions and metabolic engineering to enhance the supply of necessary cofactors like α-ketoglutarate, O₂, and Fe²⁺ have pushed production levels even higher. researchgate.netresearchgate.net
Table 1: Microbial Production of trans-4-hydroxy-L-proline
| Microorganism | Strategy | Substrate | Product Titer | Yield | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli | Overexpression of proline 4-hydroxylase | L-proline and glucose | 41 g/L | 87% | nih.gov |
| Engineered E. coli | Metabolic engineering and fermentation optimization | Glucose | 89.4 g/L | 0.34 g/g | researchgate.net |
The enzymatic hydroxylation of L-proline is not limited to the C-4 position. Different enzymes can catalyze hydroxylation at the C-3 position, leading to the formation of 3-hydroxyproline (B1217163) isomers. researchgate.net This enzymatic versatility provides access to a range of hydroxylated proline precursors for further chemical modification.
Historically, L-hydroxyproline was primarily obtained through the hydrolysis of collagen, a major structural protein in animals where it is a significant component. evonik.com While this method is still in use, biocatalytic processes are becoming more prevalent due to their environmental advantages and the ability to produce non-animal-sourced L-hydroxyproline. evonik.com Naturally derived L-hydroxyproline serves as a readily available chiral starting material for the synthesis of this compound. The synthesis typically begins with the protection of the amino group of L-hydroxyproline with a di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form N-Boc-L-hydroxyproline. google.com This protected intermediate can then be reduced to this compound.
Stereocontrolled Chemical Synthesis from Diverse Starting Materials
The precise control of stereochemistry is paramount in the synthesis of this compound and its isomers. Various chemical strategies have been developed to construct the hydroxylated pyrrolidine (B122466) ring with high diastereoselectivity and enantioselectivity, often starting from readily available chiral precursors.
Diastereoselective methods are crucial for establishing the correct relative stereochemistry of the hydroxyl and hydroxymethyl groups on the pyrrolidine ring. A common strategy involves the stereoselective reduction of a ketone precursor. For example, the reduction of N-Boc-4-oxo-L-proline derivatives can yield either cis- or trans-4-hydroxyproline derivatives depending on the reducing agent and reaction conditions. google.comacs.org
Another approach involves the regio- and stereoselective hydroxylation of a proline derivative enolate. nih.gov Tandem reactions, such as a Wittig-Michael reaction, have also been employed to construct fully substituted pyrrolidine rings from serine-derived hemiaminals, where the stereochemistry is controlled through stereoselective reduction of an intermediate double bond. unirioja.es Furthermore, cascade reactions involving Cu(I)-catalyzed alkyne-azide cycloaddition, ketenimine rearrangement, and Alder-ene cyclization have been developed to produce highly functionalized proline derivatives with excellent diastereoselectivity. nih.gov
Enantioselective synthesis is essential for producing optically pure this compound. This is often achieved by starting with a chiral pool material like L-hydroxyproline. mdpi.com However, methods for the de novo enantioselective synthesis of hydroxylated pyrrolidines are also of significant interest.
One such approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, enantioselective preparation of N-Boc-(S)-4-methyleneproline, a precursor to 4-substituted prolines, has been achieved through a catalytic process. nih.gov Additionally, chemoenzymatic methods, such as the kinetic resolution of racemic intermediates using lipases, have been successfully applied to the synthesis of enantiomerically enriched N-Boc protected 3-hydroxy-3-methylproline. researchgate.net
Protecting Group Strategies and Interconversions (e.g., Boc, Fmoc)
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. jocpr.com They temporarily mask reactive functional groups, allowing for selective transformations at other sites in the molecule. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. jocpr.com
In the context of hydroxyprolinol synthesis, the tert-butyloxycarbonyl (Boc) group is commonly used to protect the nitrogen atom of the pyrrolidine ring. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.org The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). google.com
Another widely used N-protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgacs.org The orthogonality of the Boc and Fmoc protecting groups is a significant advantage in complex syntheses. neliti.com This means that one group can be selectively removed in the presence of the other, allowing for differential protection and manipulation of multiple functional groups within a molecule. neliti.com For example, a Boc-protected amine can be deprotected with acid while an Fmoc-protected amine remains intact, and vice versa. neliti.com
The interconversion between these protecting groups is also possible. For instance, a Boc-protected amino acid can be deprotected under acidic conditions, followed by the introduction of an Fmoc group by reaction with Fmoc-N-succinimidyl carbonate (Fmoc-OSu). acs.org This flexibility in protecting group strategy is crucial for the efficient and successful synthesis of this compound and its derivatives.
Table 2: Comparison of Boc and Fmoc Protecting Groups
| Protecting Group | Structure | Cleavage Condition | Common Reagent | Key Advantage |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Acidic | Trifluoroacetic acid (TFA) | Stable to basic and nucleophilic conditions. americanpeptidesociety.org |
| Fmoc (9-fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂- | Basic | Piperidine in DMF | Mild cleavage conditions, orthogonal to Boc. americanpeptidesociety.orgneliti.com |
Flow Chemistry and Scalable Synthesis Protocols
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust and scalable protocols. Modern strategies such as flow chemistry and the optimization of batch processes are pivotal in achieving efficient and cost-effective manufacturing of this compound and its derivatives.
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety for handling hazardous intermediates, and the potential for automation and high-throughput synthesis. While specific examples detailing the complete continuous flow synthesis of this compound are not extensively reported, the principles have been successfully applied to the synthesis of related proline derivatives and other fine chemicals, suggesting a strong potential for its application in this context. For instance, continuous processes have been developed for proline-catalyzed reactions, demonstrating the feasibility of using proline-based systems in flow. The integration of in-line analysis and purification techniques further enhances the efficiency of continuous flow synthesis, paving the way for streamlined multi-step sequences.
Scalable synthesis protocols for proline derivatives often focus on optimizing reaction conditions, minimizing the use of hazardous reagents, and simplifying purification procedures. A key aspect of scalability is the development of high-yielding, practical steps that can be reliably performed on a large scale. For example, scalable syntheses of functionalized prolinols and related compounds have been developed that emphasize operational simplicity and robustness. While a universal scalable protocol does not exist, the following table summarizes key considerations and strategies that are often employed in the large-scale synthesis of Boc-protected amino alcohols like this compound.
| Parameter | Scalable Synthesis Strategy | Rationale |
| Starting Material | Use of readily available and inexpensive starting materials, such as L-hydroxyproline. | Reduces overall cost and ensures a stable supply chain for large-scale production. |
| Reagent Selection | Preference for less hazardous and more cost-effective reagents. Avoidance of explosive or highly toxic chemicals. | Enhances safety and reduces the environmental impact and cost of the process. |
| Reaction Conditions | Optimization of temperature, pressure, and reaction times for efficiency and safety. Use of milder reaction conditions where possible. | Improves energy efficiency, process control, and minimizes side reactions. |
| Purification | Development of non-chromatographic purification methods, such as crystallization or extraction. | Column chromatography is often not feasible or cost-effective on a large scale. |
| Process Control | Implementation of in-process controls to monitor reaction progress and ensure consistency. | Allows for real-time adjustments and ensures the final product meets quality specifications. |
Novel Synthetic Transformations Involving Pyrrolidine Ring Modifications
Modification of the pyrrolidine ring of this compound and its precursors opens up avenues to a vast array of novel derivatives with unique chemical and biological properties. These transformations allow for the introduction of various functional groups at different positions of the pyrrolidine scaffold, leading to compounds with tailored characteristics.
One of the most significant areas of research has been the introduction of fluorine atoms into the pyrrolidine ring. Fluorinated prolines are of great interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered conformational preferences. A common strategy for the synthesis of 4-fluoroprolines involves the nucleophilic fluorination of a suitably protected 4-hydroxyproline (B1632879) derivative. For instance, starting from N-Boc-4-hydroxy-L-proline, the hydroxyl group can be activated and then displaced with a fluoride (B91410) source to yield the corresponding N-Boc-4-fluoro-L-proline with inversion of stereochemistry. nih.govnih.gov
Another important modification involves the introduction of sterically demanding groups to control the ring's conformation. The synthesis of 4-tert-butylprolines from 4-hydroxy-L-proline is a notable example. This transformation can significantly influence the puckering of the pyrrolidine ring, which in turn can affect the biological activity of peptides and other molecules incorporating these modified residues.
Furthermore, the creation of spirocyclic and bicyclic structures through modification of the pyrrolidine ring has led to the synthesis of highly constrained proline analogues. Cyclopropanation of derivatives of 4-hydroxyproline can be achieved to introduce a spiro-cyclopropyl group, leading to conformationally rigid structures that are valuable in drug design.
The following table summarizes various novel synthetic transformations involving the modification of the pyrrolidine ring, starting from hydroxyproline-based precursors.
| Transformation | Starting Material Precursor | Key Reagents/Reaction | Resulting Modification | Reference |
| Fluorination | N-Boc-4-hydroxy-L-proline | Deoxyfluorination reagents (e.g., DAST, Morph-DAST) or nucleophilic fluoride sources | Introduction of a fluorine atom at C-4 | nih.govnih.gov |
| Alkylation | 4-Hydroxy-L-proline | Organocuprates (e.g., t-BuCuSPhLi) | Introduction of an alkyl group (e.g., tert-butyl) at C-4 | |
| Perfluoroalkylation | Protected 4-hydroxyproline | Mitsunobu reaction with perfluoro-tert-butanol | Introduction of a perfluoro-tert-butyl group at C-4 | nih.gov |
| Cyclopropanation | 4-Hydroxyproline derivative | Simmons-Smith reaction | Formation of a spiro-cyclopropane ring | |
| [3+2] Cycloaddition | CF3-substituted allenynes and tosylazide | Cu(I) catalyst | Formation of a highly functionalized proline framework | dntb.gov.ua |
These advanced synthetic methodologies are continuously expanding the chemical space accessible from this compound and its parent amino acid, L-hydroxyproline, providing chemists with a powerful toolkit for the synthesis of novel and complex molecules.
Iii. Boc L Hydroxyprolinol Derivatives As Chiral Building Blocks in Complex Molecule Synthesis
Applications in Peptide and Peptidomimetic Synthesis
The unique conformational constraints imposed by the hydroxyproline (B1673980) ring are highly sought after in the design of peptides and peptidomimetics. Boc-L-hydroxyprolinol acts as a precursor to non-standard amino acids that can be incorporated into peptide chains to modulate their structure, stability, and biological activity.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc protection strategy is a well-established methodology within this field. sunresinlifesciences.com In Boc-based SPPS, the N-terminal alpha-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group. chempep.com This group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid. chempep.compeptide.com
This compound is not directly incorporated into the peptide backbone in its native form. Instead, it serves as a chiral starting material for the synthesis of modified proline derivatives that are suitably protected for SPPS. nih.gov For instance, a cis-3-hydroxyprolinol derivative can be chemically transformed through steps including oxidation, esterification, and stereospecific substitution to yield novel mercaptoproline derivatives protected for SPPS. nih.gov The incorporation of such constrained residues is an effective method for reducing the conformational mobility of the peptide backbone, which is crucial for studying peptide-receptor interactions. nih.gov
Table 1: Key Stages in a Typical Boc-SPPS Cycle
| Step | Procedure | Purpose | Reagents |
|---|---|---|---|
| 1. Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | Exposes a free amine for the next coupling reaction. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). chempep.com |
| 2. Neutralization | Conversion of the TFA salt of the amine to the free amine. | Prepares the nucleophilic amine for coupling. | Diisopropylethylamine (DIEA) in DCM. peptide.com |
| 3. Coupling | Formation of a peptide bond between the free amine and the next Boc-protected amino acid. | Elongates the peptide chain. | Coupling reagents (e.g., HBTU, HATU) and a Boc-amino acid. peptide.com |
| 4. Washing | Rinsing the peptide-resin to remove excess reagents and by-products. | Purifies the intermediate product before the next cycle. | Solvents like DCM and Isopropanol (IPA). chempep.com |
In solution-phase peptide synthesis, peptide chains are elongated in a homogenous liquid phase. bachem.com This method is often employed for large-scale synthesis or for segments that are difficult to prepare via SPPS. researchgate.net The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is frequently preferred in solution-phase synthesis. researchgate.net The Boc group serves as the temporary N-terminal protection, while more permanent, benzyl-based groups protect side chains; both are removable under different acidic conditions. peptide.com
The principles of protection and coupling in solution chemistry are directly applicable to derivatives synthesized from this compound. researchgate.net The urethane moiety of the Boc group helps to reduce the risk of racemization when the amino acid is activated for coupling. researchgate.net This makes Boc-protected intermediates derived from this compound reliable building blocks for the stepwise or segment condensation approaches used in solution-phase synthesis to create complex peptidomimetics. researchgate.net
Construction of Bioactive Molecules and Natural Product Frameworks
The structural features of natural products often serve as inspiration for the discovery of new bioactive molecules. nih.gov The strategy of simplifying or modifying complex natural product scaffolds is a key technique in medicinal chemistry to generate novel compounds with improved pharmacological properties. mdpi.com
This compound, derived from the naturally occurring hydroxyproline, provides a chiral scaffold that is ideal for this purpose. Its rigid structure is used to introduce conformational constraints into new molecules, a technique that can enhance binding affinity and biological potency. nih.gov A notable application is the design of potent α2δ ligands, which are relevant for treating neurological conditions. Researchers have used (2S,4R)-hydroxy-l-proline, the direct precursor to this compound, as a starting material to create a series of conformationally constrained ligands. nih.gov These resulting molecules demonstrated improved potency and physicochemical properties compared to their more flexible, linear counterparts. nih.gov This approach highlights how the inherent chirality and rigidity of the hydroxyproline framework can be leveraged to develop novel therapeutic candidates.
Table 2: Research Findings on Hydroxyproline-Derived α2δ Ligands
| Feature | Linear Counterparts | Hydroxyproline-Derived Ligands | Source |
|---|---|---|---|
| Structural Feature | Flexible, linear backbone | Conformationally constrained bicyclic framework | nih.gov |
| Potency | Baseline | Improved | nih.gov |
| Physicochemistry | Baseline | Improved | nih.gov |
| Development Status | Pre-clinical | Lead compound progressed to clinical development | nih.gov |
Design and Synthesis of Chiral Ligands and Auxiliaries
Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com Similarly, chiral ligands coordinate to metal centers to create asymmetric catalysts. This compound's readily available, enantiopure structure makes it an excellent starting point for the synthesis of both.
A significant example is the synthesis of novel, pseudoenantiomeric bicyclic phosphines. nih.gov Starting from naturally occurring trans-4-hydroxy-l-proline, a concise and efficient synthesis was developed to produce two new diastereoisomeric 2-aza-5-phosphabicyclo[2.2.1]heptanes. nih.gov The key to this synthesis is the rigid bicyclic framework derived from the hydroxyproline structure, which eliminates the conformational flexibility that can be a drawback in other chiral phosphines. nih.gov These phosphines proved to be highly effective catalysts for the [3+2] annulation reactions between allenoates and imines, producing enantiomerically enriched pyrrolines with excellent yields and enantioselectivities. nih.gov The two diastereomeric phosphine (B1218219) ligands acted as pseudoenantiomers, providing access to either enantiomer of the final product. nih.gov
Table 3: Simplified Synthetic Outline for Chiral Phosphine Ligands from Hydroxyproline
| Step | Transformation | Intermediate/Product | Significance |
|---|---|---|---|
| 1 | Protection and Tosylation | Tritosylated hydroxyprolinol | Prepares the scaffold for cyclization. nih.gov |
| 2 | Bisalkylation | P-phenylphosphines (exo- and endo- mixture) | Forms the core bicyclic phosphine structure. nih.gov |
| 3 | Oxidative Workup & Separation | Separated phosphine oxides | Allows for purification of the diastereomers. nih.gov |
| 4 | Reduction | Final chiral phosphine ligands | Generates the active catalysts for asymmetric synthesis. nih.gov |
Incorporation into Biomaterials and Polymer Scaffolds
Biomaterials, particularly biodegradable polymers, are extensively used to create three-dimensional porous scaffolds for tissue engineering. researchgate.netnih.gov These scaffolds act as temporary templates that mimic the native extracellular matrix, providing structural support for cells to grow and form new tissue. nih.gov To enhance biological performance, these polymer scaffolds are often functionalized with bioactive molecules, such as amino acids or peptides, to promote cell adhesion, proliferation, and differentiation. mdpi.com
While this compound itself is not typically a primary component of the polymer backbone, its derivatives are valuable for the functionalization of these scaffolds. As a precursor to unique amino acids and short peptide sequences, it can be used to synthesize molecules that are then grafted onto the surface of common biomaterials like poly(ε-caprolactone) (PCL) or polylactides. researchgate.netmdpi.com For example, the incorporation of amino acids such as L-Lysine into PCL scaffolds has been shown to significantly improve the proliferation of pre-osteoblasts. mdpi.com By extension, peptides containing conformationally constrained hydroxyproline derivatives synthesized from this compound could be used to create scaffolds with highly specific cell-binding motifs, thereby providing enhanced control over the tissue regeneration process.
Table 4: Examples of Polymers and Bio-functional Molecules for Scaffolds
| Polymer Scaffold | Type of Biomolecule for Functionalization | Desired Outcome |
|---|---|---|
| Poly(ε-caprolactone) (PCL) | Amino Acids (e.g., L-Lysine) | Enhanced cell proliferation. mdpi.com |
| Polylactides (PLA), Polyglycolide (PGA) | Peptides (e.g., RGD sequence) | Improved cell adhesion. mdpi.com |
| Polyvinyl Alcohol (PVA) | Proteins (e.g., Platelet-Rich Fibrin) | Accelerated wound healing. mdpi.com |
Iv. Mechanistic Investigations and Applications in Asymmetric Catalysis
Organocatalytic Applications: Aldol (B89426), Michael, and Mannich Reactions
Derivatives of hydroxyproline (B1673980), including Boc-L-Hydroxyprolinol, have emerged as highly effective organocatalysts in a variety of asymmetric carbon-carbon bond-forming reactions. rsc.orgresearchgate.net These catalysts operate via an enamine-based mechanism, similar to proline, where the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine intermediate. mdpi.com This enamine then attacks an electrophilic acceptor, such as an aldehyde (in an Aldol reaction), a β-nitrostyrene (in a Michael reaction), or an imine (in a Mannich reaction), to form the new bond with high stereocontrol. mdpi.comresearchgate.net The catalyst is then regenerated in the final step of the cycle. The presence of the hydroxyl group on the pyrrolidine ring offers a strategic handle for structural modifications, leading to catalysts with improved activity, stereoselectivity, and solubility compared to proline itself. rsc.orgnih.gov
The design of organocatalysts derived from hydroxyproline has focused on modifying the carboxyl or hydroxyl groups to fine-tune the catalyst's steric and electronic properties and to introduce additional functionalities, such as hydrogen-bonding sites. These modifications have led to several classes of highly efficient catalysts.
Prolinamides and Sulfonamides: Converting the carboxylic acid of hydroxyproline into an amide or sulfonamide is a common strategy to enhance catalytic performance. rsc.orgnih.gov These derivatives often show higher activity and stereoinduction because the amide or sulfonamide group can participate in hydrogen bonding, helping to organize the transition state. rsc.orgmdpi.com For instance, certain 4-hydroxyprolyl sulfonamides have been shown to be attractive alternatives to proline in aldol reactions, offering higher enantioselectivity with lower catalyst loadings. rsc.orgnih.gov
Dipeptide Catalysts: Dipeptides incorporating a hydroxyproline unit have been synthesized and successfully applied as organocatalysts. mdpi.commdpi.com For example, dipeptides made from Boc-protected 4-hydroxyproline (B1632879) and other amino acids like glycine (B1666218) or valine have demonstrated good stereoselectivities in model aldol reactions. mdpi.com The modular nature of peptides allows for systematic tuning of the catalyst structure to optimize performance for specific reactions. mdpi.com
Silyl (B83357) Ethers: Protection of the hydroxyl group as a silyl ether, creating derivatives like (S)-diphenylpyrrolinol silyl ether, has proven effective, particularly in tandem reactions such as oxa-Michael-aldol sequences. beilstein-journals.org The bulky silyl group can enhance enantioselectivity by providing greater steric hindrance, which directs the approach of the electrophile.
The performance of these catalysts is often evaluated in benchmark reactions, such as the aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde. The results typically show high yields and excellent stereoselectivity (both diastereomeric ratio and enantiomeric excess).
Table 1: Performance of Selected Hydroxyproline-Derived Organocatalysts in Asymmetric Reactions
| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | Aldol | Cyclohexanone + Benzaldehyde | 13:1 | 99% |
| Prolinamide (Monosilylated) | Aldol | Cyclohexanone + p-nitrobenzaldehyde | - | High (recyclable) |
| Thiophene-containing proline sulfonamide | Aldol | Acetone + Dibromoisatin | - | High |
Note: This table is a representation of typical results discussed in the literature; specific values vary with reaction conditions.
The stereochemical outcome of reactions catalyzed by hydroxyproline derivatives is profoundly influenced by the conformational rigidity of the pyrrolidine ring and the orientation of its substituents. mdpi.comnih.gov The five-membered ring is not planar but adopts puckered "envelope" conformations. The position and stereochemistry of the hydroxyl group are crucial in determining the preferred pucker of the ring. mdpi.comacs.org
In trans-4-hydroxyproline, the hydroxyl group at the C-4 position favors a Cγ-exo pucker (the Cγ atom is out of the plane on the opposite side of the carboxyl group), whereas in cis-4-hydroxyproline, a Cγ-endo pucker is preferred. mdpi.comnih.gov This conformational bias is critical because it dictates the spatial arrangement of the catalytic amine and the other substituents, which in turn controls the facial selectivity of the enamine's attack on the electrophile. acs.org
The hydroxyl group itself plays a multifaceted role in the transition state. It can act as a hydrogen-bond donor, coordinating to the electrophile and increasing the rigidity of the transition state assembly. mdpi.com This interaction helps to shield one face of the enamine, leading to a highly ordered arrangement that favors the formation of one enantiomer over the other. researchgate.net However, in some cases, particularly when the hydroxyl group is adjacent to the carboxyl group (as in 3-hydroxyprolines), strong intramolecular hydrogen bonding can inhibit selectivity by interfering with the desired intermolecular interactions. researchgate.net The strategic placement of the hydroxyl group, as in 4-hydroxyproline derivatives, is therefore key to enhancing stereoselectivity. researchgate.net
Metal-Catalyzed Asymmetric Transformations
While widely recognized for their role in organocatalysis, derivatives of this compound are also valuable precursors for the synthesis of chiral ligands used in metal-catalyzed asymmetric reactions. The rigid, stereochemically defined pyrrolidine scaffold is an excellent platform for creating ligands that can effectively transfer chirality from the ligand to the product of a reaction.
The synthesis of chiral ligands often involves modifying the functional groups of a chiral starting material to introduce new coordinating atoms, such as phosphorus, nitrogen, or oxygen. nih.govresearchgate.net The hydroxyl and amine functionalities of hydroxyprolinol serve as convenient points for such modifications. A key advantage of using these derivatives is the ability to create a rigid and well-defined chiral environment around a metal center. bldpharm.comacs.org
One notable class of ligands synthesized from trans-4-hydroxy-L-proline are rigid [2.2.1] bicyclic phosphines. acs.org These ligands eliminate the conformational flexibility often associated with other cyclic phosphine (B1218219) ligands, leading to higher enantioselectivity in reactions like phosphine-catalyzed [3+2] annulations. acs.org The design of these ligands often follows the C2-symmetry principle, which can reduce the number of possible diastereomeric transition states, simplifying the stereochemical outcome. nih.gov However, non-symmetrical ligands derived from these scaffolds have also proven highly effective. nih.govresearchgate.net
In metal-catalyzed transformations, the chiral ligand coordinates to the metal center, creating a chiral catalyst complex. This complex then enters a catalytic cycle, where it interacts with the substrates. The ligand controls the enantioselectivity of the reaction by influencing the geometry and energy of the transition states.
The precise mechanism of enantiocontrol depends on the specific reaction and metal used. For example, in palladium-catalyzed C-H activation reactions, ligands derived from related amino acids can facilitate a concerted metalation-deprotonation mechanism. acs.org The ligand's structure, including its bite angle and the spatial arrangement of its coordinating atoms and chiral backbone, creates a sterically constrained environment that forces the substrates to approach and react in a specific orientation. This preferential orientation of the substrates in the transition state leads to the selective formation of one enantiomer of the product. The rigidity of ligands derived from the hydroxyproline framework is advantageous, as it minimizes conformational ambiguities and leads to a more predictable and efficient transfer of stereochemical information. acs.orgacs.org
Recyclable and Heterogenized Catalytic Systems
A significant challenge in both organocatalysis and metal catalysis is the separation of the catalyst from the reaction mixture for reuse, which is crucial for economic and environmental sustainability. mdpi.com Derivatives of this compound are well-suited for immobilization onto solid supports, creating recyclable and heterogenized catalytic systems. rsc.org
The hydroxyl group provides a convenient anchor for attaching the catalyst to various organic or inorganic supports. rsc.org Common strategies include:
Polymer Supports: Covalently linking the catalyst to polymers such as polyethylene (B3416737) glycol (PEG) or polystyrene. rsc.org
Inorganic Supports: Grafting the catalyst onto the surface of inorganic materials like silica (B1680970) or magnetic nanoparticles. rsc.orgnih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| (S)-diphenylpyrrolinol silyl ether | - |
| (4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | - |
| L-proline | Proline |
| trans-4-hydroxy-L-proline | trans-4-Hyp |
| cis-4-hydroxyproline | cis-4-Hyp |
| 3-hydroxyproline (B1217163) | 3-Hyp |
| p-nitrobenzaldehyde | - |
| cyclohexanone | - |
| benzaldehyde | - |
| β-nitrostyrene | - |
| dibromoisatin | - |
V. Computational Chemistry and Theoretical Insights into Boc L Hydroxyprolinol Reactivity
Conformational Analysis and Energy Landscapes of Pyrrolidine (B122466) Ring Systems
The five-membered pyrrolidine ring of Boc-L-hydroxyprolinol is not planar and can adopt various conformations, a phenomenon known as pseudorotation. nih.gov The conformational flexibility of this ring system is crucial to its function in catalysis and as a chiral auxiliary. The puckering of the pyrrolidine ring can be controlled by the appropriate choice of substituents, which in turn influences the molecule's pharmacological efficacy and catalytic activity. nih.gov
The two predominant pucker modes for the proline pyrrolidine ring are the Cγ-exo and Cγ-endo envelope conformations. nih.gov The equilibrium between these conformers is influenced by both steric and electronic factors. For instance, the electronegativity of a substituent at the C4 position can significantly affect the preferred puckering. In L-proline, the endo conformer is generally preferred. nih.gov
Computational studies, often employing density functional theory (DFT) and ab initio methods, are used to map the potential energy surface of the pyrrolidine ring in this compound. These calculations help to identify the most stable conformations and the energy barriers between them. The presence of the bulky Boc protecting group on the nitrogen atom and the hydroxyl group on the C4 position introduces specific steric and electronic constraints that shape the conformational landscape.
Table 1: Calculated Relative Energies of Pyrrolidine Ring Pucker Conformations
| Conformer | Dihedral Angle (Cβ-Cγ-Cδ-N) | Relative Energy (kcal/mol) |
| Cγ-exo | -35° to -40° | 0.5 - 1.5 |
| Cγ-endo | +35° to +40° | 0.0 (Reference) |
Note: The values in this table are illustrative and can vary depending on the computational method and solvent model used.
The understanding of these conformational preferences is critical, as the specific pucker of the pyrrolidine ring in the transition state of a reaction can dictate the stereochemical outcome.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of reactions involving this compound. nih.govresearchgate.net These methods allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. nih.govresearchgate.net By modeling the interactions between the catalyst and the reactants at the quantum mechanical level, researchers can gain a fundamental understanding of how this compound facilitates chemical transformations.
For instance, in organocatalyzed reactions, this compound can act as a chiral catalyst. DFT calculations can be used to model the entire catalytic cycle, including the formation of key intermediates such as enamines or iminium ions. The calculations can pinpoint the transition state structures for the rate-determining and stereodetermining steps of the reaction.
A significant aspect of these calculations is the ability to determine the geometries and energies of transition states. nih.gov This information is crucial for understanding why a particular stereoisomer is formed preferentially. The relative energies of the diastereomeric transition states leading to the different stereochemical outcomes directly correlate with the enantiomeric excess observed experimentally.
Table 2: Calculated Activation Energies for Diastereomeric Transition States
| Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) |
| TS-Re | R | 15.2 |
| TS-Si | S | 17.8 |
Note: The values in this table are hypothetical and represent a typical outcome where the lower activation energy for the TS-Re transition state would lead to the preferential formation of the R-stereoisomer.
These computational investigations provide a detailed picture of the reaction mechanism that is often difficult to obtain through experimental methods alone. nih.gov
Prediction of Stereoselectivity and Mechanistic Elucidation in Catalysis
A primary goal of computational studies on chiral catalysts like this compound is the prediction of stereoselectivity. nih.gov By understanding the factors that control the formation of one stereoisomer over another, it becomes possible to design more efficient and selective catalysts. nih.gov
Quantum chemical calculations of transition state energies provide a direct route to predicting the enantiomeric ratio of a reaction. nih.gov The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is related to the enantiomeric ratio (er) by the equation: ΔΔG‡ = -RT ln(er). nih.gov Therefore, even small differences in the calculated activation energies can correspond to high levels of stereoselectivity.
Computational models can also elucidate the non-covalent interactions that are often responsible for stereochemical control. These interactions can include hydrogen bonding, steric repulsion, and electrostatic interactions between the catalyst, substrates, and any additives. For example, the hydroxyl group of this compound can play a crucial role in orienting the substrates through hydrogen bonding in the transition state, thereby directing the stereochemical outcome.
In recent years, machine learning techniques have also emerged as a powerful tool for predicting the stereoselectivity of chemical reactions. arxiv.orgrsc.orgmpg.de These models can be trained on datasets of experimental and/or computational results to identify complex relationships between the structure of the catalyst, substrates, and the observed stereoselectivity.
Molecular Dynamics Simulations in Catalytic Systems
While quantum chemical calculations provide detailed information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of catalytic systems. mdpi.commdpi.com MD simulations model the motion of atoms and molecules over time, providing a more realistic picture of the reaction environment. nih.gov
In the context of catalysis by this compound, MD simulations can be used to:
Explore the conformational flexibility of the catalyst and its complexes with substrates.
Investigate the role of the solvent in the catalytic process.
Simulate the binding of substrates to the catalyst and the release of products.
Study the dynamic behavior of the entire catalytic system, including any co-catalysts or additives.
Interactive molecular dynamics simulations in virtual reality (iMD-VR) are an emerging technique that allows researchers to intuitively manipulate and observe molecular systems. nih.gov This can be particularly useful for exploring complex catalytic mechanisms and identifying potential reaction pathways.
By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive understanding of the reactivity and catalytic behavior of this compound can be achieved. These computational approaches are invaluable for the rational design of new catalysts and the optimization of existing catalytic processes.
Vi. Advanced Analytical and Spectroscopic Characterization in Boc L Hydroxyprolinol Research
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic techniques are indispensable for the separation and quantification of stereoisomers, a critical aspect in the quality control of chiral compounds like Boc-L-Hydroxyprolinol.
Direct enantiomeric separation of this compound and related N-protected amino acids or alcohols is effectively achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) equipped with Chiral Stationary Phases (CSPs). sigmaaldrich.comnih.govscielo.br These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
High-Performance Liquid Chromatography (HPLC):
Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and ristocetin (B1679390) A, have proven particularly effective for the chiral analysis of N-Boc protected amino acids. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP, driven by a combination of interactions including hydrogen bonding, ionic interactions, and steric hindrance. scielo.br Polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are also widely used. nih.govresearchgate.net For instance, columns like Chiralpak IA are utilized to quantify the enantiomeric excess of related compounds. The selection of the mobile phase, which can be a normal-phase (e.g., heptane/2-propanol) or reversed-phase system, is crucial for optimizing separation. sigmaaldrich.comnih.gov The presence of an alcohol in the mobile phase is often essential for achieving enantioseparation on certain CSPs. nih.gov
Gas Chromatography (GC):
Chiral GC is another powerful technique for assessing enantiomeric purity, particularly for volatile derivatives. nih.govjiangnan.edu.cn CSPs for GC are often based on cyclodextrin (B1172386) derivatives or chiral amino acid derivatives. nih.govgcms.cz For example, a chiral stationary phase prepared by attaching a diproline chiral selector to a polysiloxane copolymer has been used to resolve racemic aromatic alcohols without derivatization. nih.gov While direct analysis of this compound by GC can be challenging due to its polarity and low volatility, derivatization to more volatile forms can facilitate analysis. The large Boc protecting group can sometimes interfere with separation by getting stuck in the pores of certain stationary phases. jiangnan.edu.cn
Table 1: Examples of Chiral Stationary Phases and Conditions for Amino Alcohol and Derivative Analysis
| Technique | Chiral Stationary Phase (CSP) Type | Example CSP | Analyte Type | Mobile/Carrier Gas Phase Example | Reference |
| HPLC | Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | N-Boc Amino Acids | Reversed Phase (e.g., Ammonium Trifluoroacetate Buffer) | sigmaaldrich.com |
| HPLC | Polysaccharide | Chiralcel OJ-3R | Derivatized Amino Alcohols | Acetonitrile/Ammonium Formate Buffer | nih.gov |
| HPLC | Poly-L-proline Derivative | CSP-3 | Racemic Test Compounds | Heptane/2-PrOH | nih.gov |
| GC | Amino Acid Derivative | CHIRALDEX G-TA | Derivatized Proline | Helium | greyhoundchrom.com |
| GC | Diproline Derivative | Custom Polysiloxane | Aromatic Alcohols | Helium | nih.gov |
Indirect methods, involving pre-column derivatization with a chiral derivatizing agent (CDA), are frequently employed to convert enantiomers into diastereomers. scribd.com These diastereomers can then be separated on standard, achiral stationary phases, which is often more straightforward and cost-effective than using chiral columns. scribd.com
The primary amino or alcohol group of a deprotected hydroxyprolinol or the amino group of related amino alcohols can be reacted with a variety of CDAs. A common strategy involves reacting the analyte with a chiral reagent to form diastereomeric derivatives that can be easily separated by reversed-phase HPLC. nanobioletters.com
Commonly used chiral derivatizing agents for amino alcohols include:
o-Phthaldialdehyde (OPA) in combination with a chiral thiol: This is a classic method for derivatizing primary amines and amino alcohols. nih.govresearchgate.net Reagents like N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (Boc-L-cysteine) are used as the chiral thiol. greyhoundchrom.comscribd.com The resulting fluorescent isoindole derivatives allow for highly sensitive detection. nih.gov
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): This reagent reacts with the amino group of amino alcohols to form stable diastereomeric derivatives that can be analyzed by HPLC with UV detection. nih.gov
Cyanuric Chloride-based Activated Chiral Reagents: Reagents prepared from cyanuric chloride and L-proline derivatives can be used to derivatize β-amino alcohols, forming diastereomers separable by RP-HPLC. nanobioletters.comresearchgate.net
Protected L-proline: In some cases, protected amino acids like Boc-L-proline itself can be used as a derivatizing agent to resolve other chiral molecules. nih.gov
The choice of derivatization reagent and reaction conditions is critical for achieving complete reaction without racemization. The resulting diastereomers are then typically separated on a C18 reversed-phase column. nanobioletters.com
Table 2: Common Pre-Column Derivatization Reagents for Chiral Analysis of Amino Alcohols
| Derivatizing Agent/System | Functional Group Targeted | Resulting Derivative | Separation Column | Detection Method | Reference(s) |
| o-Phthaldialdehyde (OPA) / Chiral Thiol (e.g., Boc-L-cysteine) | Primary Amine | Diastereomeric Isoindoles | Reversed Phase (e.g., C18) | Fluorescence | nih.govscribd.com |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary Amine | Diastereomeric DNP-derivatives | Reversed Phase (e.g., C18) | UV | nih.gov |
| Cyanuric Chloride-based Activated Chiral Reagents | Amino Alcohols | Diastereomeric Derivatives | Reversed Phase (e.g., C18) | UV | nanobioletters.comresearchgate.net |
| N-Boc-L-proline | Primary/Secondary Amines | Diastereomeric Amides | Reversed Phase (e.g., C18) | UV | nih.gov |
Spectroscopic Techniques for Structural Elucidation and Purity Verification
Spectroscopic methods are fundamental for confirming the chemical structure, identity, and purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. ipb.ptpitt.edu Both ¹H and ¹³C NMR are routinely used to confirm the molecular structure and check for impurities. iris-biotech.de
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would include those for the protons of the pyrrolidine (B122466) ring, the hydroxymethyl group, and the large singlet for the nine equivalent protons of the tert-butyloxycarbonyl (Boc) group.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals for this compound would correspond to the carbonyl carbon and the quaternary carbon of the Boc group, as well as the distinct carbons of the pyrrolidine ring and the hydroxymethyl group.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. ipb.ptpitt.edu
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary carbons and carbonyl groups (like in the Boc protecting group).
NMR can also be used to detect residual solvents from the manufacturing process. iris-biotech.de While standard NMR is not inherently a chiral technique, chiral solvating agents or chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity.
Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. buchem.com It is used to confirm the identity of this compound and to detect any impurities.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like this compound and its derivatives. It typically produces a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the straightforward determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, thus confirming its identity with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the protonated molecule) is selected and fragmented. The resulting fragmentation pattern provides valuable structural information that can be used to confirm the connectivity of the molecule. This is particularly useful when analyzing derivatives or reaction products. researchgate.net
LC-MS and GC-MS: The coupling of chromatography with mass spectrometry (LC-MS or GC-MS) is a powerful combination. buchem.com It allows for the separation of components in a mixture followed by their individual identification by the mass spectrometer. This is especially useful for analyzing reaction mixtures or for purity assessments where impurities need to be both separated and identified. nih.gov
Vii. Emerging Research Directions and Future Prospects
Development of Novel Boc-L-Hydroxyprolinol Derivatives with Enhanced Reactivity Profiles
The core structure of this compound serves as a versatile template for the development of new derivatives with tailored reactivity. By chemically modifying the hydroxyl and prolinol moieties, scientists are creating a new generation of building blocks for complex molecular architectures and asymmetric catalysis.
A primary strategy involves the modification of the 4-hydroxyl group to introduce diverse functionalities. Through straightforward chemical transformations like esterification and etherification, a wide array of derivatives can be synthesized. rsc.org This approach allows for the fine-tuning of steric and electronic properties, which can significantly influence the outcome of catalytic reactions. rsc.org For example, peptides containing hydroxyproline (B1673980) can be readily acylated on a solid phase, providing access to derivatives with functional groups such as α-bromo acetates for S_N2 reactions, alkynes for cycloadditions, and maleimides for Michael additions. nih.gov
Research has also focused on creating derivatives for specific, highly efficient chemical transformations. One notable example is the synthesis of (2S,4S)- and (2S,4R)-iodophenyl ethers of hydroxyproline from Boc-4R-hydroxyproline methyl ester. rsc.org These iodo-derivatives are designed for rapid and specific palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, which can be performed in water, highlighting their enhanced reactivity and potential for bioorthogonal chemistry. rsc.org
The development of these novel derivatives is not limited to small molecules. Functionalized polythioesters have been generated from hydroxyproline-derived monomers, with properties that can be conveniently tuned through post-polymerization modification. acs.org This demonstrates the potential to create advanced materials with precisely controlled reactivity.
Table 1: Examples of Novel Hydroxyproline Derivatives and Their Applications
| Derivative Class | Example | Synthetic Approach | Key Application / Enhanced Reactivity | Reference(s) |
|---|---|---|---|---|
| Acyloxyprolines | Esters with varied carboxylic acids | Esterification of the hydroxyl group | Control of catalyst activity and stereo-selectivity in asymmetric reactions | rsc.org |
| Ether-Derivatives | Aryl or alkyl ethers | Alkylation of the hydroxyl group | Used as organocatalysts in various green chemistry media | rsc.org |
| Iodophenyl Ethers | (2S,4S)-4-Iodophenyl hydroxyproline | Mitsunobu reaction with iodophenol | Substrates for rapid Suzuki and Sonogashira cross-coupling reactions | rsc.org |
| Multi-functional Peptides | Peptides with alkyne or maleimide (B117702) groups | Solid-phase acylation of hydroxyproline residue | Platforms for bioorthogonal ligations (e.g., Click chemistry, Diels-Alder) | nih.gov |
| Thiolactone Monomers | N-substituted cis-4-thia-l-proline thiolactone | Two-step process from 4-hydroxy-l-proline | Highly polymerizable monomers for creating recyclable polythioesters | acs.org |
Integration into Multicomponent and Cascade Reactions
The structural rigidity and chirality of the proline scaffold make its derivatives, including those of this compound, highly effective organocatalysts. A significant area of emerging research is their integration into multicomponent reactions (MCRs) and cascade sequences, which allow for the rapid assembly of complex molecules from simple starting materials in a single step.
L-proline and its derivatives have been successfully employed as catalysts in a variety of MCRs, including the Biginelli and Hantzsch reactions, often proceeding with high yields and diastereoselectivity. researchgate.net These reactions benefit from the ability of the proline catalyst to activate substrates through the formation of enamine intermediates. beilstein-journals.org While many studies focus on L-proline itself, the principles extend to its N-protected derivatives. For instance, N-Boc protected amino acids are key components in the Ugi four-component reaction (U-4CR), which generates diverse dipeptide-like scaffolds. beilstein-journals.orgnih.gov Subsequent deprotection of the Boc group can trigger a cyclization, demonstrating a seamless Ugi/deprotection-cyclization strategy. beilstein-journals.org
Cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, represent another area of intense investigation. Hydroxyproline-derived organocatalysts are being designed to initiate and control these complex transformations. rsc.org The development of bifunctional catalysts, which possess multiple catalytic sites, is a key trend. For example, prolinamide derivatives bearing hydrogen-bond donors have been synthesized from L-proline or trans-4-hydroxy L-proline to catalyze enantioselective reactions. nih.gov These catalysts can orchestrate intricate cascade sequences, leading to the formation of structurally complex products with high stereocontrol.
The utility of these scaffolds is further highlighted in the synthesis of bioactive compounds. In one example, a fluorinated pyrrolidine (B122466) derived from an N-Boc protected precursor was used in a two-step sequence involving a multicomponent reaction to generate an azanucleoside analog. beilstein-journals.org This integration of MCRs streamlines synthetic routes to valuable pharmaceutical targets.
Advancements in Sustainable Synthesis of Hydroxyprolinol Scaffolds
In line with the principles of green chemistry, significant research efforts are directed towards developing sustainable methods for synthesizing and utilizing hydroxyprolinol scaffolds. This involves using renewable feedstocks, employing environmentally benign reaction conditions, and designing materials for recyclability.
4-Hydroxy-L-proline (4-Hyp), the precursor to this compound, is an abundant and renewable amino acid derived from collagen, making it an ideal starting material for sustainable chemistry. acs.orgpku.edu.cn Researchers have leveraged this bio-based resource to create a new class of sustainable polymers. A notable breakthrough is the development of polythioesters (PTEs) from 4-Hyp. acs.org The synthesis involves converting 4-Hyp into highly polymerizable bicyclic thiolactone monomers. acs.org These monomers undergo controlled ring-opening polymerization under mild conditions to produce PTEs that are not only derived from a renewable resource but are also fully recyclable. acs.org The polymers can be completely depolymerized back to the clean monomer in a dilute alkaline solution, offering a closed-loop life cycle for the material. acs.org
Similarly, a versatile platform for producing functional and stereoregular aliphatic polyesters has been developed from 4-Hyp. chinesechemsoc.org The process uses organobase catalysis, avoiding the need for heavy metals, and yields high molecular weight polymers without epimerization. chinesechemsoc.org
Beyond polymer chemistry, sustainability is being advanced through catalysis. The use of hydroxyproline derivatives as organocatalysts in water is a key green methodology, mimicking the efficiency of enzymes in nature. rsc.org Furthermore, the development of heterogeneous catalysts, where the hydroxyproline derivative is anchored to a solid support like a resin, simplifies catalyst recovery and reuse, a cornerstone of sustainable industrial processes. rsc.org Flow chemistry, which involves the continuous passage of reagents through a reactor, is also being explored as a green and efficient technology for the synthesis and modification of privileged scaffolds, including those derived from amino acids. rsc.org
Table 2: Sustainable Approaches Involving Hydroxyproline Scaffolds
| Sustainable Strategy | Description | Example | Benefit(s) | Reference(s) |
|---|---|---|---|---|
| Renewable Feedstock | Utilization of abundant, bio-based 4-hydroxy-L-proline. | Synthesis of polyesters and polythioesters from 4-Hyp. | Reduces reliance on finite fossil fuels. | acs.orgpku.edu.cnchinesechemsoc.org |
| Chemical Recyclability | Design of polymers that can be chemically broken down into their monomers. | Polythioesters from 4-Hyp that depolymerize under mild alkaline conditions. | Enables a circular economy for plastics, minimizing waste. | acs.org |
| Green Catalysis | Use of organocatalysts in environmentally benign solvents like water. | 4-Hydroxyproline-derived catalysts for asymmetric aldol (B89426) reactions in water. | Reduces use of volatile organic compounds; mimics natural enzymatic processes. | rsc.org |
| Heterogeneous Catalysis | Immobilization of catalysts on solid supports. | Hydroxyproline derivative anchored to a Merrifield resin. | Facilitates catalyst separation and recycling, improving process efficiency. | rsc.org |
| Microbial Synthesis | Use of engineered microorganisms for hydroxylation. | Production of hydroxylated amino acids via biocatalysis. | Offers a green synthetic process for valuable chiral building blocks. | mdpi.commdpi.com |
Interdisciplinary Applications in Chemical Biology and Materials Science
The unique structural features and chemical versatility of this compound and its derivatives have propelled their application into diverse interdisciplinary fields, most notably chemical biology and materials science.
Chemical Biology:
In chemical biology, these scaffolds are used to create sophisticated tools to probe and manipulate biological systems. Boc-Hyp-OH has been identified as a non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs) and as a linker for proteolysis-targeting chimeras (PROTACs), two cutting-edge therapeutic modalities. chemicalbook.com The rigid pyrrolidine ring provides a defined spatial orientation, which is crucial for the efficacy of these complex molecules.
Furthermore, the "proline editing" strategy allows for the site-specific incorporation of functionally diverse groups into peptides. nih.gov By synthesizing a peptide with hydroxyproline and then modifying the hydroxyl group on the solid support, researchers can introduce probes like biotin (B1667282) for affinity studies or reactive handles for bioconjugation. nih.gov This has been demonstrated in the site-specific conjugation of a water-soluble polyester (B1180765) derived from hydroxyproline to a protein, showcasing a powerful method for creating novel protein-polymer hybrids. chinesechemsoc.orgchinesechemsoc.org
Materials Science:
In materials science, hydroxyproline is a valuable building block for creating advanced biomaterials and functional polymers. chemimpex.comchemimpex.com Its derivatives are incorporated into biomaterials for applications like tissue engineering, where they can enhance the mechanical properties and biocompatibility of scaffolds. chemimpex.com
The development of novel polymers from hydroxyproline is a particularly active area of research. As previously mentioned, the synthesis of recyclable polythioesters and stereoregular aliphatic polyesters from 4-Hyp represents a major advancement. acs.orgpku.edu.cnchinesechemsoc.org These materials are not just sustainable; they possess tunable properties. The resulting polymers have potential applications as degradable plastics, drug delivery vehicles, and advanced functional materials like optical/photochemical plastics. acs.orgchinesechemsoc.org The inherent chirality and rigidity of the hydroxyproline backbone impart unique properties to these polymers, distinguishing them from traditional petroleum-based plastics. pku.edu.cn
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Boc-L-Hydroxyprolinol to improve yield and purity?
- Methodological Answer : Systematic optimization involves varying reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) while monitoring intermediates via thin-layer chromatography (TLC) or HPLC. For instance, adjusting the ratio of Boc-protecting agents to L-hydroxyprolinol in dichloromethane at 0–5°C can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity. Validation requires -NMR (e.g., δ 1.4 ppm for Boc tert-butyl group) and mass spectrometry .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Core techniques include -NMR (confirming Boc group integrity), -NMR (assigning stereochemistry), and FT-IR (amide I/II bands at ~1650 cm). Discrepancies in spectral data (e.g., unexpected splitting in -NMR) may arise from residual solvents, incomplete protection, or diastereomeric impurities. Triangulate with orthogonal methods: X-ray crystallography for absolute configuration or chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to rule out enantiomeric contamination .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity while minimizing off-target effects?
- Methodological Answer : Employ dose-response curves (1 nM–100 µM) in cell-based assays (e.g., HEK293 or primary cultures) with appropriate controls: vehicle (DMSO <0.1%), positive controls (e.g., known proline derivatives), and negative controls (unprotected hydroxyprolinol). Use siRNA knockdown or CRISPR-Cas9 editing of target receptors to confirm specificity. Data normalization to housekeeping genes (e.g., GAPDH) and statistical tests (ANOVA with Tukey post-hoc) are critical .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data on this compound’s conformational stability?
- Methodological Answer : Discrepancies may stem from solvent effects (implicit vs. explicit solvent models in simulations) or force field limitations. Re-run molecular dynamics (MD) simulations with explicit water molecules (TIP3P model) and compare to experimental circular dichroism (CD) spectra. If contradictions persist, use ab initio calculations (DFT, B3LYP/6-31G*) to refine energy barriers for rotameric states. Publish null results with raw data in supplementary materials to aid reproducibility .
Q. How can researchers assess this compound’s stability under physiological conditions for drug delivery applications?
- Methodological Answer : Simulate physiological pH (7.4), temperature (37°C), and enzymatic exposure (e.g., liver microsomes or esterases). Monitor degradation via LC-MS/MS over 24–72 hours. Quantify half-life () using first-order kinetics. For acidic environments (e.g., lysosomal pH 4.5), test Boc group deprotection rates. Include stability data in Arrhenius plots to predict shelf-life .
Q. What experimental and statistical frameworks are recommended for analyzing dose-dependent toxicity of this compound in preclinical models?
- Methodological Answer : Follow NIH guidelines for preclinical studies: randomized dosing in rodents (n ≥ 6/group), blinded histopathological analysis, and pre-registered protocols. Use Hill slope models to calculate LD and benchmark dose (BMD) for non-linear responses. Apply false discovery rate (FDR) correction to omics data (e.g., RNA-seq) to mitigate Type I errors. Raw data must be archived in FAIR-aligned repositories .
Methodological Frameworks
Q. How to apply the PICO framework to formulate research questions on this compound’s mechanism of action?
- Population (P) : Specific cell lines or animal models (e.g., Mus musculus with induced inflammation).
- Intervention (I) : this compound at defined concentrations (e.g., 10 µM).
- Comparison (C) : Untreated controls or structurally analogous compounds (e.g., Boc-D-Hydroxyprolinol).
- Outcome (O) : Quantifiable endpoints (e.g., IL-6 suppression by ELISA). Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
Q. What steps ensure rigorous validation of this compound’s chiral purity in multi-step syntheses?
- Step 1 : Use chiral auxiliaries (e.g., Evans oxazolidinones) during protection.
- Step 2 : Monitor enantiomeric excess (ee) via chiral HPLC (Daicel Chiralpak columns).
- Step 3 : Cross-validate with optical rotation ([α]) and compare to literature values. Discrepancies >5% ee warrant re-synthesis .
Data Reporting Standards
- Synthesis : Report yields, purity (HPLC >95%), and spectroscopic peaks in tabular format (e.g., Supplementary Table S1).
- Biological Assays : Include raw data, IC values with 95% CIs, and statistical power calculations.
- Ethics : For animal studies, provide IACUC approval numbers and ARRIVE checklist compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
